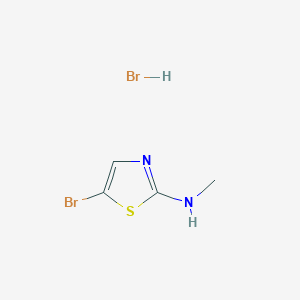

![molecular formula C20H25N3O2 B3011293 (E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide CAS No. 2035037-05-7](/img/structure/B3011293.png)

(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an acrylamide group, a furan ring, a cyclopentyl group, and a tetrahydrocyclopenta[c]pyrazole group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the furan ring could potentially be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The acrylamide group could be added through a reaction with acryloyl chloride .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with an oxygen atom, while the cyclopentyl and tetrahydrocyclopenta[c]pyrazole groups are both five-membered carbon rings. The acrylamide group contains a carbon-carbon double bond, which could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the furan ring could potentially undergo reactions with electrophiles or nucleophiles. The acrylamide group could potentially participate in addition reactions due to the presence of the carbon-carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the acrylamide group could potentially make the compound polar, while the presence of multiple rings could potentially make it relatively rigid .Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a metalloenzyme involved in melanogenesis. It catalyzes the conversion of l-tyrosine to l-3,4-dihydroxyphenylalanine (l-DOPA) and further to DOPA-quinone. Compound 8, a derivative of (E)-1-(furan-2-yl)prop-2-en-1-one, has shown potent tyrosinase inhibitory activity. Its IC50 values are 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively. Notably, compound 8 binds to both catalytic and allosteric sites of tyrosinase, inhibiting enzyme activity. This suggests its potential as an antipigmentation agent .

Furfural Conversion to Furan-Derived Amines

Compound (E)-1-(furan-2-yl)-5-methylhex-1-en-3-one can be efficiently converted to furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine. The catalyst used for this conversion is Ru/C, and the yield can be as high as 95% .

Epoxy Resins

Furan derivatives find applications in epoxy resins. For instance, the same epoxy monomer (A) crosslinked by diamines (e.g., 4,4’-methylenebiscyclohexanamine and diethyl toluene diamine) has been studied .

Organic Electronics

Furan-containing compounds have been investigated for their use in organic electronics. For example, benzo[1,2-b:4,5-b’]difuran and furan-substituted diketopyrrolopyrrole exhibit broad absorption up to 940 nm, making them interesting candidates for optoelectronic applications .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and mechanism of action, and exploring its potential uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name |

(E)-N-cyclopentyl-3-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-22-19-10-4-9-17(19)18(21-22)14-23(15-6-2-3-7-15)20(24)12-11-16-8-5-13-25-16/h5,8,11-13,15H,2-4,6-7,9-10,14H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRPGQWDSNANJF-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)

![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)